molecular formula C8H11NO2S B14308612 O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate CAS No. 112621-52-0

O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate

Cat. No.: B14308612
CAS No.: 112621-52-0
M. Wt: 185.25 g/mol
InChI Key: RSBUVXZRSFDINE-UHFFFAOYSA-N
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Description

O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a 5-oxocyclopent-1-en-1-yl group attached to a dimethylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate typically involves the reaction of 5-oxocyclopent-1-en-1-yl derivatives with dimethylcarbamothioate precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to specific temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and yield. These methods often involve large-scale reactors and continuous flow systems to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain product quality and safety .

Chemical Reactions Analysis

Types of Reactions

O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamothioate derivatives .

Scientific Research Applications

O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to O-(5-Oxocyclopent-1-en-1-yl) dimethylcarbamothioate include:

Uniqueness

This compound is unique due to its specific combination of the 5-oxocyclopent-1-en-1-yl group and the dimethylcarbamothioate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

112621-52-0

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

O-(5-oxocyclopenten-1-yl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C8H11NO2S/c1-9(2)8(12)11-7-5-3-4-6(7)10/h5H,3-4H2,1-2H3

InChI Key

RSBUVXZRSFDINE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CCCC1=O

Origin of Product

United States

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